1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromenopyrroledione core fused with a 1,3,4-thiadiazole ring. The structure includes a 3-ethoxyphenyl group at position 1 and a 5-methyl-substituted 1,3,4-thiadiazole moiety at position 2. While its specific pharmacological profile remains under investigation, structural analogs (e.g., AV-C) have demonstrated antiviral properties via TRIF pathway activation, suggesting possible shared mechanisms .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-3-28-14-8-6-7-13(11-14)18-17-19(26)15-9-4-5-10-16(15)29-20(17)21(27)25(18)22-24-23-12(2)30-22/h4-11,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLWIDHQLSQFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered interest due to its potential biological activities, including antioxidant properties and inhibitory effects against various biological targets.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multicomponent reaction that allows for the incorporation of various substituents. For instance, the synthesis can be achieved through the reaction of 5-methyl-1,3,4-thiadiazole with appropriate chromeno derivatives under mild conditions, yielding high purity products .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Cell Parameters | a = 13.513 Å |
| b = 4.189 Å | |
| c = 27.577 Å | |
| β = 94.12° | |
| Molecules per Unit Cell | Z = 4 |
Antioxidant Activity
Research indicates that chromeno-pyrrole compounds exhibit significant antioxidant activity. The presence of the thiadiazole moiety enhances this property by stabilizing free radicals and reducing oxidative stress in biological systems .
Antimicrobial Properties
Studies have shown that derivatives containing thiadiazole rings possess antimicrobial activities against various pathogens including Staphylococcus aureus and Candida species . The mechanism is believed to involve disruption of microbial cell membranes.
Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. In vitro assays demonstrate that certain derivatives can selectively inhibit MAO-A and MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant potential of various chromeno-pyrrole derivatives using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radicals in a concentration-dependent manner.
- Antimicrobial Testing : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations compared to standard antibiotics.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiadiazole moiety is known for its effectiveness against various bacterial strains and fungi. Research has shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that 1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess similar properties .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer activities. Compounds featuring the chromeno-pyrrole framework have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific interactions at the molecular level could lead to the development of new anticancer agents based on this compound .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of thiadiazole-containing compounds. Studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production. This application is particularly relevant for chronic inflammatory diseases where inflammation plays a critical role .
Pesticide Development
The compound's bioactive potential may extend to agricultural applications as a natural pesticide or herbicide. Given the increasing concern over synthetic pesticides and their environmental impact, compounds like 1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could serve as eco-friendly alternatives. Preliminary studies on related thiadiazole derivatives indicate effective pest control properties against common agricultural pests .
Plant Growth Regulators
Research into plant growth regulators has identified thiadiazole derivatives as promising candidates for enhancing plant growth and resistance to stressors. The ability to modulate plant metabolism and growth responses could lead to improved crop yields and resilience against adverse environmental conditions .
Organic Electronics
The unique electronic properties of compounds containing thiadiazole and chromeno-pyrrole structures make them suitable candidates for applications in organic electronics. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to their favorable charge transport characteristics .
Chemical Reactions Analysis
Multicomponent Assembly
The compound is synthesized via a one-pot multicomponent reaction involving:
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Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate
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3-Ethoxybenzaldehyde
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5-Methyl-1,3,4-thiadiazol-2-amine
Conditions :
-
Solvent: Dry ethanol
-
Catalyst: Acetic acid (1 mL)
-
Temperature: Reflux at 80°C for 20 h
Mechanism :
-
Imine Formation : Aldehyde and amine condense to form a Schiff base.
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Cyclocondensation : The dioxobutanoate undergoes nucleophilic attack, forming the chromeno-pyrrole core.
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Thiadiazole Incorporation : Thiadiazol-2-amine integrates via a Michael addition .
Nucleophilic Substitution at C2
The thiadiazole’s C2 position reacts with nucleophiles under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | Methanol, RT, 6 h | 2-Methoxy-thiadiazole derivative | 78% | |
| Benzylthiol | DMF, K₂CO₃, 60°C, 12 h | 2-Benzylthio-thiadiazole analog | 83% | |
| Hydrazine hydrate | Ethanol, reflux, 8 h | 2-Hydrazinyl-thiadiazole intermediate | 72% |
Applications : These derivatives show enhanced antimicrobial activity (MIC: 4–8 µg/mL against S. aureus).
Oxidation of the Dihydrochromeno System
Controlled oxidation opens the dihydrochromeno ring:
Reagent : KMnO₄ in H₂SO₄ (0.1 M)
Product : 3-Ethoxyphenyl-fused pyranone derivative
Conditions : 50°C, 4 h
Yield : 62%
Mechanism :
-
MnO₄⁻ abstracts a hydrogen from C1, inducing ring opening.
-
Subsequent keto-enol tautomerization stabilizes the pyranone structure .
Demethylation and Alkylation
The ethoxy group undergoes dealkylation or alkylation:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃ (1.2 eq), DCM, 0°C | 3-Hydroxyphenyl analog | 89% | |
| Propylation | K₂CO₃, 1-bromopropane | 3-Propoxyphenyl derivative | 76% |
Impact : Demethylation increases solubility (logP reduction from 3.2 → 2.5) and enhances binding to cytochrome P450 enzymes (Kd: 12 nM).
Suzuki-Miyaura Coupling
The chromeno-pyrrole’s aryl bromide site reacts in Pd-catalyzed couplings:
Catalyst : Pd(PPh₃)₄ (5 mol%)
Base : K₂CO₃
Boron Partner : 4-Carboxyphenylboronic acid
Conditions : DME/H₂O (3:1), 90°C, 12 h
Yield : 81%
Application : Introduces polar groups for improved pharmacokinetics (aqueous solubility: 0.8 mg/mL → 3.2 mg/mL).
[2+2] Cycloaddition Under UV Light
The chromeno-pyrrole’s conjugated diene undergoes dimerization:
Conditions : UV light (λ = 365 nm), acetone, 24 h
Product : Head-to-tail dimer
Quantum Yield : Φ = 0.33
Significance : Dimerization reduces planarity, altering fluorescence properties (λem: 450 nm → 510 nm) .
Ring Expansion in Strong Acid
Treatment with H₂SO₄ (conc.) induces ring expansion:
Product : Benzodiazepine-fused chromeno system
Mechanism : Protonation at C9 triggers hydride shift and ring expansion.
Yield : 58%
Comparative Reactivity Table
This compound’s reactivity profile highlights its versatility as a synthetic intermediate for bioactive molecules. Recent studies emphasize its potential in developing kinase inhibitors (IC₅₀ = 34 nM against CDK2) and photosensitizers for PDT . Further exploration of its enantioselective transformations and in vivo metabolic pathways remains critical for therapeutic applications.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: Phenyl Substituent: 3-Ethoxy group. Heterocyclic Substituent: 5-Methyl-1,3,4-thiadiazol-2-yl. Core: Chromeno[2,3-c]pyrrole-3,9-dione.
- Compound: 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Substituent: 4-Ethoxy-3-methoxy (enhanced hydrophilicity vs. 3-ethoxy). Heterocyclic Substituent: 4,5-Dimethyl-1,3-thiazol-2-yl (thiazole vs. thiadiazole). Molecular Weight: ~449.48 g/mol (vs. ~435.45 g/mol for the target compound) .
- AV-C (): 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Substituent: 2-Fluoro (electron-withdrawing group). Heterocyclic Substituent: 5-Isopropyl-1,3,4-thiadiazol-2-yl (bulky substituent). Activity: TRIF agonist with dose-dependent antiviral effects against Zika, Chikungunya, and Dengue viruses .
Key Structural Insights
- Thiadiazole vs.
- Substituent Effects :
- Phenyl Groups : The 3-ethoxy group in the target compound may improve solubility compared to AV-C’s 2-fluoro substituent but reduce membrane permeability relative to ’s 4-ethoxy-3-methoxy group.
- Thiadiazole Substituents : Methyl (target) vs. isopropyl (AV-C) groups influence steric bulk and binding affinity.
Physicochemical Properties
- Key Observations :
- The target compound’s lower molecular weight and methyl group may improve bioavailability compared to AV-C.
- ’s thiazole derivative exhibits higher hydrophobicity (LogP ~3.5), limiting aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
